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Cat. No.: B12787829
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Executive Summary

2-Undecynoic acid (CAS: 54299-08-0) is an

-acetylenic fatty acid characterized by an 11-carbon chain with a triple bond at the C2 position.
[1][2] Unlike its saturated analog (undecanoic acid) or terminal alkyne isomers (e.g., 10-
undecynoic acid), the C2 triple bond confers unique electronic properties, including increased
acidity (lower pKa) and structural rigidity near the carboxyl head group.

This guide addresses the critical solubility parameters required for its application in organic
synthesis, antimicrobial screening, and lipid metabolism studies. Due to its amphiphilic nature
—possessing a polar carboxylic acid head and a lipophilic hydrocarbon tail—solvent selection
Is the determinant factor in experimental reproducibility.[1]

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture of 2-Undecynoic acid is prerequisite to predicting its
behavior in solution.[1]
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Property Value | Characteristic Implication for Solubility

Medium-chain fatty acid
Molecular Formula o
derivative.[1]

Low molecular weight

Molecular Weight 182.26 g/mol facilitates high molarity stocks.
[1]

Linear, rigid head group
reduces packing efficiency

Structure i
compared to saturated acids.

[1]

The

-hybridized C2 makes the
. carboxylic proton significantly
pKa (Estimated) ~2.6 (vs. 4.8 for saturated FA) o ) )
more acidic.[1] It will exist as

an anion (

) in neutral buffers (pH 7.4).[1]

Highly lipophilic; partitions
LogP (Estimated) ~3.8-4.2 strongly into organic phases
and cell membranes.[1]

) ) ) Requires gentle warming for
) Low-melting solid or viscous S o
Physical State initial dissolution in viscous

liquid _
solvents like DMSO.[1]

Solubility Landscape
Organic Solvents (High Solubility)

2-Undecynoic acid exhibits excellent solubility in polar aprotic and non-polar organic solvents.
[1] These are the vehicles of choice for stock solution preparation.

o Dimethyl Sulfoxide (DMSO): The gold standard for biological assays. 2-Undecynoic acid is
soluble at concentrations

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.benchchem.com/product/b12787829/docs?utm_src=pdf-body#technical-guide-solubility-profile-and-solvent-compatibility-of-2-undecynoic-acid-1
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.benchchem.com/product/b12787829/docs?utm_src=pdf-body#technical-guide-solubility-profile-and-solvent-compatibility-of-2-undecynoic-acid-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12787829?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1]

o Note: DMSO is hygroscopic.[1] Water uptake can cause gradual precipitation of the fatty
acid over long-term storage.[1]

o Ethanol (EtOH): Soluble

.[1] Preferred for applications where solvent evaporation is required (e.g., coating surfaces).
[1]
o Chloroform / Dichloromethane (DCM): Highly soluble.[1] Ideal for synthesis, extraction, and

purification processes.

o Diethyl Ether: Excellent solubility.[1] Often used during the work-up phase of synthesis to
extract the acid from aqueous acidic layers.[1]

Aqueous Solubility (Low Solubility)

o Water: Practically insoluble.[1][3] The hydrophobic C8 tail dominates the interaction,
preventing dissolution.[1]

o Neutral Buffers (PBS, pH 7.4): Sparingly soluble.[1] While the acid deprotonates at this pH
(forming the anion), the high lipophilicity leads to micelle formation or precipitation above
critical micelle concentrations (CMC), which are likely in the low micromolar range.

Solubility Compatibility Table
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Solvent Class

Specific Solvent

Solubility Rating

Primary
Application

High-throughput

Polar Aprotic DMSO High (>100 mM) screening (HTS), Cell
assays
] ] Synthesis, Peptide
Polar Aprotic DMF High (>100 mM) )
coupling
) ) Surface coating,
Polar Protic Ethanol High (>50 mg/mL) o o
Antimicrobial discs
) ) Lipid extraction,
Chlorinated Chloroform / DCM Very High _ _
Chemical synthesis
Not recommended for
Aqueous Water / PBS Insoluble / Poor

stock solutions

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

(DMSO)

Objective: Create a stable, standard stock for biological dilution.

e Weighing: Accurately weigh 18.2 mg of 2-Undecynoic acid into a sterile 1.5 mL

microcentrifuge tube.

o Critical: If the substance is a waxy solid, use a pre-warmed spatula to facilitate transfer.[1]

e Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

99.9%).

¢ Dissolution: Vortex vigorously for 30 seconds.

o Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

The solution must be optically clear.
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o Storage: Aliquot into amber glass vials (to prevent photodegradation of the triple bond) and
store at -20°C.

o Shelf Life: Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Aqueous Dilution for Cell Assays (Avoiding
"Crash-Out")

Objective: Dilute the hydrophobic stock into aqueous media without immediate precipitation.[1]
 Intermediate Step: Do not add 100% DMSO stock directly to cold media.

o Step-Down Dilution: Prepare a 10x working solution in media containing 1-5% BSA (Bovine
Serum Albumin).

o Mechanism:[1][4][5] Albumin acts as a carrier protein, binding the fatty acid tail and
keeping it in solution (mimicking physiological transport).[1]

 Final Dilution: Add the BSA-complexed intermediate to the final cell culture well.
o Limit: Keep final DMSO concentration
to avoid solvent toxicity.[1]

Visualizations & Workflows
Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on
the intended downstream application.
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Figure 1: Decision matrix for solvent selection based on experimental requirements.

Molecular Interaction Map

Understanding why solubility varies involves analyzing the competition between the
hydrophobic tail and the polar head.[1]
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Figure 2: Mechanistic view of solute-solvent interactions governing solubility.[1]

References

Canadian Science Publishing. (1965).[1] Toxic Fluorine Compounds: XIX.[1]

-Fluoroalkynes. (Describes synthesis and purification of 2-alkynoic acids using ether
extraction).

Cayman Chemical. (2024).[1] Undecanoic Acid Safety Data Sheet. (Used as homologous
reference for C11 fatty acid solubility in DMSO/Ethanol).[1]

Royal Society of Chemistry. (2025).[1] Production process defects of MiXi beverage detected
by neutral desorption extractive electrospray ionization mass spectrometry. (Identifies 2-
Undecynoic acid as a marker and discusses its extraction).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12787829/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-and-solvent-compatibility-of-2-undecynoic-acid-1
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.spectrumchemical.com/media/sds/TCI-U0064.pdf
https://www.benchchem.com/product/b12787829/docs?utm_src=pdf-body#technical-guide-solubility-profile-and-solvent-compatibility-of-2-undecynoic-acid-1
https://www.benchchem.com/product/b12787829/docs?utm_src=pdf-body#technical-guide-solubility-profile-and-solvent-compatibility-of-2-undecynoic-acid-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12787829?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e PubChem. (2025).[1] 2-Undecenoic Acid Compound Summary. (Physicochemical property
comparison for C11 unsaturated acids).

+ ResearchGate. (2019).[1] Solubility of phenolic acids in DMSO vs Ethanol. (General
principles of acid solubility in polar aprotic solvents).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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